molecular formula C11H10N2O4S B2701395 (5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 1009603-84-2

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B2701395
CAS No.: 1009603-84-2
M. Wt: 266.27
InChI Key: TXUWWXHCSHTZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a versatile small molecule scaffold with a molecular formula of C₁₁H₁₀N₂O₄S and a molecular weight of 266.28 g/mol . This compound is characterized by its unique structure, which includes a thiazolidine ring fused with an aniline group and an acetic acid moiety.

Chemical Reactions Analysis

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is unique due to its specific structure and functional groups. Similar compounds include other thiazolidin-4-ones and their derivatives, which share the thiazolidine ring but differ in their substituents and functional groups. These compounds may have similar applications but can vary in their chemical reactivity and biological activity .

Properties

IUPAC Name

2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-8(15)6-13-10(16)9(18-11(13)17)12-7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUWWXHCSHTZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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